molecular formula C8H8N2O3 B13509902 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid

2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid

Cat. No.: B13509902
M. Wt: 180.16 g/mol
InChI Key: CRNWHQRDFZGIIX-UHFFFAOYSA-N
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Description

2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid is a heterocyclic compound that features a fused pyridine and oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-hydroxypyridine-2-carbonitrile with O-substituted hydroxylamines in a three-step procedure . Another approach includes the use of palladium-catalyzed reactions to form the oxazine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid , while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bioactive derivatives are believed to exert their effects by modulating enzyme activity or receptor binding, leading to changes in cellular signaling pathways. Detailed studies on the exact molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid stands out due to its specific ring structure and the position of the carboxylic acid group, which can influence its reactivity and the types of derivatives that can be synthesized. This uniqueness makes it a valuable compound for developing new materials and bioactive molecules.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid

InChI

InChI=1S/C8H8N2O3/c11-8(12)5-1-2-6-7(10-5)9-3-4-13-6/h1-2H,3-4H2,(H,9,10)(H,11,12)

InChI Key

CRNWHQRDFZGIIX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)N=C(C=C2)C(=O)O

Origin of Product

United States

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